molecular formula C12H11NO5 B4733390 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4733390
M. Wt: 249.22 g/mol
InChI Key: BZOVIAZOFIDFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as HEAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of isoindoline and has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of various signaling pathways, including the p38 MAPK pathway and the JNK pathway. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been found to possess antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One potential area of research is the development of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate and identify potential targets for therapy. Finally, research is needed to determine the safety and toxicity of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in vivo, which will be critical for its potential use in clinical settings.

Scientific Research Applications

The potential applications of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research are vast and varied. One of the primary applications of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is in the field of pharmaceuticals. Studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-hydroxyethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-5-6-18-10(15)7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOVIAZOFIDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.